Osthenol biosynthesis pathway in Angelica species
Osthenol biosynthesis pathway in Angelica species
ica* Species: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the osthenol biosynthesis pathway in Angelica species, intended for researchers, scientists, and drug development professionals. Osthenol, a prenylated coumarin, is a key intermediate in the biosynthesis of various bioactive furanocoumarins, which are of significant interest for their pharmacological properties. This document details the core biosynthetic pathway, presents available quantitative data, outlines experimental protocols for analysis, and visualizes the key pathways and workflows.
The Core Osthenol Biosynthesis Pathway
The biosynthesis of osthenol in Angelica species is a multi-step enzymatic process that begins with the general phenylpropanoid pathway. The core pathway, elucidated primarily through studies on Angelica sinensis, involves three main types of enzymes: a hydroxylase, prenyltransferases, and a cyclase.[1]
The pathway initiates with p-coumaroyl CoA , a product of the phenylpropanoid pathway.
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Formation of Umbelliferone: The first committed step is the 2'-hydroxylation of p-coumaroyl CoA to form 2,4-dihydroxy-cinnamoyl-CoA, which then undergoes spontaneous lactonization to yield umbelliferone . This reaction is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) . In Angelica sinensis, this enzyme is designated as AsC2'H.[1]
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Prenylation of Umbelliferone: Umbelliferone serves as a key branch-point intermediate.[2] It can be prenylated at either the C6 or C8 position by UbiA prenyltransferases, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.
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Cyclization to Furanocoumarins: Both demethylsuberosin and osthenol can be further converted into the core furanocoumarin skeletons by cyclases. A bifunctional cyclase from the CYP736 subfamily, AsOD , has been identified in Angelica sinensis. AsOD can catalyze the cyclization of both demethylsuberosin and osthenol, although it exhibits a higher affinity for osthenol.[1]
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Conversion to Osthole: Osthenol can be further methylated to form osthole , a pharmacologically important coumarin. This methylation step is catalyzed by an O-methyltransferase (OMT) . In Angelica biserrata, the enzyme AbOMT1 has been identified as a key candidate for this reaction.[3]
// Nodes for metabolites pCoumaroylCoA [label="p-Coumaroyl CoA", fillcolor="#F1F3F4"]; Umbelliferone [label="Umbelliferone", fillcolor="#FBBC05"]; DMAPP [label="DMAPP", shape=ellipse, fillcolor="#F1F3F4"]; Demethylsuberosin [label="Demethylsuberosin", fillcolor="#EA4335"]; Osthenol [label="Osthenol", fillcolor="#4285F4"]; Osthole [label="Osthole", fillcolor="#34A853"];
// Nodes for enzymes AsC2H [label="AsC2'H", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsPT1 [label="AsPT1", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsPT2 [label="AsPT2", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AsOD [label="AsOD (cyclase)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; AbOMT1 [label="AbOMT1", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Pathway connections pCoumaroylCoA -> Umbelliferone [label=" AsC2'H"]; Umbelliferone -> Demethylsuberosin [label=" AsPT1"]; DMAPP -> Demethylsuberosin; Umbelliferone -> Osthenol [label=" AsPT2"]; DMAPP -> Osthenol; Demethylsuberosin -> Furanocoumarins [label=" AsOD"]; Osthenol -> Furanocoumarins_angular [label=" AsOD"]; Osthenol -> Osthole [label=" AbOMT1"];
// Invisible nodes for layout Furanocoumarins [label="Linear\nFuranocoumarins", shape=ellipse, fillcolor="#F1F3F4"]; Furanocoumarins_angular [label="Angular\nFuranocoumarins", shape=ellipse, fillcolor="#F1F3F4"]; }
Osthenol Biosynthesis Pathway in Angelica Species.Quantitative Data on Osthenol and Related Coumarins
Quantitative analysis of osthenol and its derivatives in Angelica species reveals significant variations based on tissue type, developmental stage, and environmental conditions. The following tables summarize the available quantitative data.
Table 1: Concentration of Osthole and Related Coumarins in Angelica biserrata
| Compound | Tissue | Concentration (% of dry weight, mean ± SD) | Reference |
| Osthole | Root Bark | 0.30 ± 0.15 | [3] |
| Osthole | Root Pith | 0.028 ± 0.007 | [3] |
| Osthole | Petioles | 0.002 ± 0.0005 | [3] |
| Osthole | Blades | 0.001 ± 0.0002 | [3] |
Note: Osthole concentration in root bark is 11-fold higher than in root pith and 15-30-fold higher than in aerial parts.[3]
Table 2: Effect of Environmental Stress on Osthole Concentration in Angelica biserrata
| Stress Condition | Fold Increase in Osthole Concentration | Reference |
| Frost Exposure (24h) | 1.73 | [3] |
| Seasonal Change (Sept to Dec) | 1.95 | [3] |
Note: Frost exposure leads to a rapid and significant increase in osthole accumulation.[3]
Table 3: Relative Abundance of Coumarins in Angelica biserrata
| Compound | Coefficient of Variation (%) |
| Osthole | 93.75 |
| Osthenol | 69.82 |
| Umbelliferone | 64.7 |
| Columbianadin | 57.8 |
| Isoimperatorin | 33.56 |
| Dihydrooroselol | 27.11 |
Note: This data indicates the high variability in the accumulation of these coumarins, with osthole showing the highest variation.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of osthenol and related coumarins from Angelica species.
Extraction of Coumarins for HPLC Analysis
This protocol is adapted for the efficient extraction of coumarins from dried plant material.
Materials:
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Dried and powdered Angelica root material
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Methanol or 75% Ethanol
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Ultrasonic bath
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Centrifuge
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0.45 µm syringe filters
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HPLC vials
Procedure:
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Accurately weigh 1.0 g of the powdered Angelica root material into a 150 mL conical flask.
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Add a defined volume of extraction solvent (e.g., 20 mL of 75% ethanol).
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Vortex the mixture to ensure thorough wetting of the plant material.
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Place the flask in an ultrasonic bath set at 60°C, 300 W power, and 50 Hz for 60 minutes.
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After sonication, collect the supernatant.
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Centrifuge the collected solution at 6000 rpm for 15 minutes to pellet any suspended particles.
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Take a 1.0 mL aliquot of the supernatant and dilute it to 5.0 mL with methanol in a volumetric flask.
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Filter the diluted extract through a 0.45 µm syringe filter into an HPLC vial.
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The sample is now ready for HPLC or UPLC-MS/MS analysis.
Workflow for Coumarin Extraction.
UPLC-MS/MS Quantification of Osthenol
This protocol outlines a general method for the quantification of osthenol using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation and Conditions:
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UPLC System: Waters ACQUITY UPLC or similar.
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Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Column: Waters ACQUITY UPLC® CSH™ C18 Column (2.1 mm × 100 mm, 1.7 µm) or equivalent.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient Elution:
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0-10 min: 30-40% B
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10-17 min: 40-80% B
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17-20 min: 80% B
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Followed by re-equilibration to initial conditions.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 25°C.
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Injection Volume: 2 µL.
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Detection: ESI in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-product ion transitions for osthenol need to be determined by direct infusion of a standard.
Sample Preparation:
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Use the extract prepared as described in section 3.1.
Quantification:
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A calibration curve is constructed using a series of osthenol standards of known concentrations.
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The concentration of osthenol in the samples is determined by comparing the peak area of the analyte to the calibration curve.
Regulation of Osthenol Biosynthesis
The biosynthesis of osthenol is tightly regulated by both developmental cues and environmental stresses. Abiotic factors, such as cold and frost, have been shown to significantly upregulate the pathway, leading to increased accumulation of downstream products like osthole.[3] This response is believed to be mediated by plant hormones, primarily jasmonic acid (JA) and abscisic acid (ABA) .[3]
Jasmonic Acid (JA) Signaling
JA is a key signaling molecule in plant defense and stress responses. The general JA signaling pathway involves the following steps:
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JA-Ile Synthesis: In response to stress, jasmonic acid is conjugated with isoleucine to form the bioactive molecule, JA-Ile .
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COI1-JAZ Co-receptor Complex: JA-Ile binds to the COI1-JAZ co-receptor complex .
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JAZ Degradation: This binding event targets the JAZ repressor proteins for degradation via the 26S proteasome.
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Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2 , which can then activate the expression of JA-responsive genes, including those in the phenylpropanoid and coumarin biosynthesis pathways.
General Jasmonic Acid Signaling Pathway.
Abscisic Acid (ABA) Signaling
ABA is another crucial hormone involved in abiotic stress responses. The ABA signaling pathway leading to the activation of gene expression generally follows these steps:
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ABA Perception: ABA is perceived by the PYR/PYL/RCAR receptors .
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PP2C Inhibition: The ABA-bound receptor complex inhibits the activity of Type 2C protein phosphatases (PP2Cs) .
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SnRK2 Activation: Inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s) .
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Transcription Factor Phosphorylation: Activated SnRK2s phosphorylate and activate downstream transcription factors, such as ABA-responsive element (ABRE)-binding factors (ABFs) .
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Gene Expression: Activated ABFs bind to ABREs in the promoters of ABA-responsive genes, including those involved in secondary metabolite production, to regulate their transcription.
General Abscisic Acid Signaling Pathway.
Future Directions
While significant progress has been made in elucidating the osthenol biosynthesis pathway in Angelica species, several knowledge gaps remain. A key area for future research is the detailed kinetic characterization of the core enzymes (AsC2'H, AsPT2, AsOD, and AbOMT1). Determining their Michaelis-Menten constants (Km), maximum reaction velocities (Vmax), and catalytic efficiencies (kcat) will be crucial for metabolic engineering efforts aimed at enhancing osthenol production.
Furthermore, a more in-depth understanding of the regulatory network is needed. This includes the identification and functional validation of the specific transcription factors and cis-regulatory elements in the promoters of osthenol biosynthesis genes that respond to jasmonic acid and abscisic acid signaling. Such knowledge will provide more precise targets for manipulating the pathway to increase the yield of desired bioactive compounds.
Conclusion
The biosynthesis of osthenol in Angelica species is a well-defined pathway involving a series of enzymatic conversions from the general phenylpropanoid pathway. The accumulation of osthenol and its derivatives is subject to complex regulation by developmental and environmental factors, with jasmonic acid and abscisic acid playing key signaling roles. The experimental protocols outlined in this guide provide a solid foundation for the extraction and quantification of these valuable compounds. Further research into the enzyme kinetics and detailed regulatory mechanisms will be instrumental in harnessing the full potential of Angelica species for the production of pharmacologically important furanocoumarins.
References
- 1. AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. Formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
